molecular formula C9H8F2O B15296669 4-(Difluoromethyl)-2-methylbenzaldehyde

4-(Difluoromethyl)-2-methylbenzaldehyde

Cat. No.: B15296669
M. Wt: 170.16 g/mol
InChI Key: PJGRIJTUTHGCFO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a benzaldehyde ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-methylbenzaldehyde using difluoromethylation reagents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-methylbenzaldehyde may involve continuous flow microreactor systems to optimize reaction efficiency and scalability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 4-(Difluoromethyl)-2-methylbenzoic acid.

    Reduction: 4-(Difluoromethyl)-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde group on the same aromatic ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylbenzaldehyde

InChI

InChI=1S/C9H8F2O/c1-6-4-7(9(10)11)2-3-8(6)5-12/h2-5,9H,1H3

InChI Key

PJGRIJTUTHGCFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)C=O

Origin of Product

United States

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